N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-13(10-4-3-5-10)17-14-18-19-15(23-14)22-9-11-8-20-7-2-1-6-12(20)16-11/h1-2,6-8,10H,3-5,9H2,(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELWDBRJAYTLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a unique combination of several heterocyclic structures:
- Imidazo[1,2-a]pyridine : Known for its diverse biological activities.
- Thiadiazole : Often associated with antimicrobial and anticancer properties.
- Cyclobutane : A four-membered ring that contributes to the compound's structural integrity and reactivity.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity :
-
Anticancer Properties :
- Compounds similar to N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl) have demonstrated effectiveness against multiple cancer cell lines. For instance, imidazo[1,2-a]pyridine derivatives have been tested against leukemia and melanoma cells, showing promising results in inhibiting cell proliferation .
-
Enzyme Inhibition :
- The compound has been evaluated for its binding affinity to various enzymes. Notably, it shows potential as an inhibitor of carbonic anhydrase II (CA II), which plays a significant role in physiological processes . This inhibition can lead to therapeutic applications in conditions where CA II is implicated.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The imidazo[1,2-a]pyridine moiety allows interaction with various biological targets through hydrogen bonding and π–π stacking interactions .
- Biochemical Pathways : This compound may influence multiple biochemical pathways by modulating enzyme activity or receptor interactions .
Comparative Analysis
To better understand the significance of this compound within its class, the following table summarizes its structural features and biological activities compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methylisoxazole) | Contains isoxazole ring | Antibacterial and anticancer |
| 5-(4-chlorophenyl)-isoxazole | Isoxazole core with phenyl substitution | Neuroprotective effects |
| N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-phenylcarboxamide | Thiadiazole and phenyl group | Significant antibacterial activity |
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activities of various imidazo[1,2-a]pyridine derivatives against E. coli and S. aureus. The results indicated that compounds with thiadiazole substitutions exhibited enhanced activity compared to their non-thiadiazole counterparts .
Case Study 2: Anticancer Activity
In vitro studies on leukemia cell lines revealed that certain derivatives showed IC50 values as low as , indicating potent anticancer activity. This suggests that structural modifications can significantly enhance therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds containing imidazo[1,2-a]pyridine and thiadiazole moieties exhibit promising anticancer properties. N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown its effectiveness against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its binding affinity to specific enzymes, suggesting its role as an enzyme inhibitor. For instance, studies have highlighted its interaction with 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways. The inhibition of this enzyme could provide therapeutic benefits in treating inflammatory diseases .
Biological Research
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for elucidating its biological effects. Research focusing on its interaction with biological targets is essential for determining its therapeutic potential and safety profile. For example, molecular docking studies have been employed to predict how this compound interacts with various receptors and enzymes .
Pharmacological Profiles
The compound's diverse pharmacological profiles include antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents. Its structural features allow it to interact with microbial targets effectively .
Materials Science
Synthesis of Novel Materials
The unique structural characteristics of this compound enable the synthesis of novel materials with specific properties. Its ability to form coordination complexes with metals can be leveraged in creating advanced materials for electronic or photonic applications .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related thiadiazole derivatives on human cancer cell lines (HepG2 and MDA-MB-231). Results indicated that certain derivatives exhibited higher inhibition rates compared to standard treatments .
- Molecular Docking Studies : In silico docking studies revealed that the compound could effectively bind to key targets associated with inflammation and cancer progression .
- Synthesis and Characterization : The synthesis routes for these compounds typically involve multi-step processes that utilize readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and versatility in substitution. Below is a comparative analysis of key analogues:
Functional Implications of Substituents
- Imidazo[1,2-a]pyridine vs. Benzamide/Piperidine : The imidazopyridine moiety in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the benzamide group in derivatives, which prioritizes acetylcholinesterase inhibition via hydrogen bonding .
- Cyclobutanecarboxamide vs. Cyclobutyl/Methylthiadiazole: The cyclobutanecarboxamide group introduces a polar amide bond, improving solubility over the nonpolar cyclobutyl group in . The methylthiadiazole in may reduce metabolic stability due to sulfur oxidation susceptibility .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Acetylcholinesterase Inhibition : derivatives (IC50: 0.8–12.4 µM) suggest that the thiadiazole core is critical for activity. The target compound’s imidazopyridine may reduce potency for this target but improve selectivity for others .
- Kinase Inhibition Potential: Imidazopyridine derivatives are known kinase inhibitors (e.g., JAK2/STAT3). The thiadiazole-thioether motif could mimic ATP-binding motifs, positioning the compound as a kinase modulator .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how can intermediates be characterized?
Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiol-containing intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) are reacted with alkyl halides or carboxamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Key steps include:
- Stirring at room temperature or reflux (e.g., 1–3 hours) .
- Cyclization using iodine and triethylamine in DMF to form the thiadiazole core .
Intermediates and final products are characterized via ¹H/¹³C NMR , mass spectrometry (MS) , and HPLC to confirm purity and structural integrity .
Basic: What analytical techniques are recommended for structural elucidation and purity assessment?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming connectivity of the thiadiazole, imidazopyridine, and cyclobutane moieties .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Used to monitor reaction progress and ensure >95% purity, especially for biologically active derivatives .
Basic: What preliminary biological screening assays are relevant for this compound?
Answer:
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays targeting pathways implicated in inflammation or oncology .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Acetonitrile or DMF enhances nucleophilicity in cyclization steps .
- Catalyst use : Triethylamine or iodine accelerates cyclization .
- Temperature control : Reflux (e.g., 80–90°C) improves reaction rates but must be balanced against decomposition risks .
Yield optimization often requires iterative testing with DoE (Design of Experiments) approaches .
Advanced: How do structural modifications (e.g., substituents on the thiadiazole or imidazopyridine) affect biological activity?
Answer:
- Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity but may reduce solubility .
- Imidazopyridine substitutions : Bulky groups (e.g., cyclobutane) improve target binding affinity in kinase inhibition assays .
Example : A 2025 study compared analogs with varying thioether linkers, showing that methylene spacers (vs. ethylene) increased cytotoxicity by 40% .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Answer:
- Standardize assay protocols : Use identical cell lines, passage numbers, and incubation times .
- Control for pH : Thiadiazole derivatives may exhibit pH-dependent activity (e.g., protonation of sulfur atoms affects membrane permeability) .
- Validate via orthogonal assays : Confirm anticancer activity using both MTT and clonogenic assays .
Advanced: What strategies are recommended for studying the compound’s metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
- Stability in physiological buffers : Monitor degradation over 24 hours in PBS (pH 7.4) at 37°C .
Advanced: How can computational methods aid in target identification?
Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to kinases or GPCRs .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct management : Optimize stoichiometry to minimize sulfur byproducts during cyclization .
- Solvent recovery : Implement distillation for DMF or acetonitrile reuse .
Advanced: How can the compound’s mechanism of action be validated in complex biological systems?
Answer:
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess activity loss .
- Biochemical pull-down assays : Attach biotin tags to the compound for target isolation and identification via MS .
- In vivo imaging : Fluorescently labeled analogs can track tissue distribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
